2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a benzamide core, with a thiophen-2-ylmethyl group attached to the nitrogen atom. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-chloro-6-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting 2-chloro-6-fluorobenzoyl chloride is then reacted with thiophen-2-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Amide Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Amide Hydrolysis: 2-chloro-6-fluorobenzoic acid and thiophen-2-ylmethylamine.
Scientific Research Applications
2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiophen-2-ylmethyl group may also play a role in its biological activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide: Similar structure but with a thiolane ring instead of a thiophene ring.
2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide lies in the combination of its functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWXHZATNXRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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